Glucose phenylosazone is a derivative of glucose formed through the reaction of glucose with phenylhydrazine. This compound is significant in organic chemistry, particularly in the identification and differentiation of reducing sugars through the osazone test. The formation of glucose phenylosazone is characterized by its distinctive crystalline structure, which aids in the identification of glucose in various samples.
Glucose phenylosazone is synthesized from glucose, a simple sugar that is a primary energy source for living organisms. The reagent used in its formation, phenylhydrazine, is an organic compound commonly utilized in various chemical reactions, including the identification of carbohydrates.
Glucose phenylosazone falls under the category of osazones, which are compounds formed when reducing sugars react with phenylhydrazine. Osazones are classified based on their structural characteristics and the specific sugars from which they are derived.
The synthesis of glucose phenylosazone involves a multi-step reaction process:
This reaction illustrates how three molecules of phenylhydrazine interact with one molecule of glucose to produce glucose phenylosazone along with water as a byproduct .
The molecular structure of glucose phenylosazone features a complex arrangement where the hydrazone functional groups are integrated into the sugar framework. The compound exhibits a characteristic 'broom'-like crystalline structure that is visually distinctive under microscopic examination.
The formation of glucose phenylosazone is primarily characterized by its reaction with reducing sugars. In addition to glucose, other sugars such as fructose and galactose can also form their respective osazones under similar conditions.
The osazone test utilizes the unique properties of glucose phenylosazone to differentiate between various reducing sugars based on the shape and time of crystal formation:
Carbohydrate | Time of Formation (min) | Crystalline Structure |
---|---|---|
Fructose | 2 | Needle shape |
Glucose | 5 | Needle shape |
Galactose | 20 | Thorny ball shape |
Maltose | 30-45 | Sunflower/star shape |
Lactose | 30-45 | Cotton ball/powder puff shape |
This table illustrates how different sugars yield distinct crystalline forms, which can be observed microscopically .
The mechanism behind the formation of glucose phenylosazone involves several steps:
The reaction mechanism highlights the role of free carbonyl groups in sugars, which are essential for osazone formation .
Glucose phenylosazone has several scientific applications:
Glucose phenylosazone (C₁₈H₂₂N₄O₄) is a crystalline derivative formed through the reaction of D-glucose with excess phenylhydrazine. This yellow crystalline compound has a molecular weight of 358.39 g/mol and a characteristic melting point of 205–209°C [5] [9]. Its chemical structure features two phenylhydrazone moieties attached at C-1 and C-2 of the glucose skeleton, with elimination of the original hydroxyl group at C-2. The formation reaction involves a multistep mechanism:
The overall stoichiometry is:$$\ce{C6H12O6 + 3PhNHNH2 -> C18H22N4O4 + 2H2O + NH3 + PhNH2}$$
Structurally, glucose phenylosazone belongs to the osazone class, characterized by N–N-linked diphenylhydrazone groups. This configuration eliminates stereochemical differences at C-2, making it identical to osazones derived from D-mannose and D-fructose [4] [9].
Table 1: Key Identifiers of Glucose Phenylosazone
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₄ |
IUPAC Name | (D-Glucose) phenylosazone |
Melting Point | 205–209°C |
Crystal System | Monoclinic |
Characteristic Appearance | Yellow "broomstick" needles |
The discovery of glucose phenylosazone is inextricably linked to Emil Fischer, who pioneered osazone chemistry in the late 19th century. In 1894, Fischer observed that D-glucose, D-mannose, and D-fructose all yielded the identical osazone crystal [6]. This critical insight demonstrated that these sugars share identical configurations at C-3, C-4, and C-5, differing only at C-1 and C-2—positions modified during osazone formation. Fischer leveraged this phenomenon to elucidate the stereochemical relationships among monosaccharides, ultimately determining glucose’s structure in 1891 [6] [8].
For this foundational work, Fischer received the 1902 Nobel Prize in Chemistry, cited for "his work on sugar and purine syntheses" [8]. The osazone reaction became instrumental in his proof of glucose’s configuration:
This reaction provided the first chemical evidence for the structural kinship of aldoses and ketoses, cementing its status as a landmark in carbohydrate chemistry.
Table 2: Sugars Yielding Identical Glucosazone Crystals
Sugar | Type | Structural Relationship to Glucose |
---|---|---|
D-Glucose | Aldohexose | Parent compound |
D-Mannose | Aldohexose | Epimer at C-2 |
D-Fructose | Ketohexose | Isomerized at C-1/C-2 |
Glucose phenylosazone served as a cornerstone of classical carbohydrate identification due to its distinctive crystalline morphology and formation kinetics. In traditional qualitative analysis, reducing sugars were differentiated by:
Crystal Morphology and Timing
Modern Green Chemistry Adaptations
Traditional osazone tests required 30-minute boiling, risking sugar decomposition. Microwave-assisted synthesis (500 W, 70°C) now accelerates this to 5–8 minutes, enhancing energy efficiency and crystal purity [2]:
1. **Reducing sugars**: Glucose + PhNHNH₂ + NaOAc → Microwave (5 min) → Crystals 2. **Non-reducing sugars**: Hydrolysis (microwave, 1 min) → Osazone formation (5 min)
This green approach preserves the test’s educational utility in undergraduate labs while aligning with sustainable practices [2].
Limitations and Specificity
While powerful, osazone tests cannot distinguish glucose, mannose, or fructose, as they produce identical derivatives. Furthermore, non-reducing sugars (e.g., sucrose) require prior hydrolysis [1] [4]. Despite this, the test remains valuable for preliminary sugar classification via crystal morphology and melting points.
Table 3: Osazone Identification in Classical Analysis
Sugar | Osazone Crystal Shape | Formation Time | Melting Point (°C) |
---|---|---|---|
Glucose | Broomstick needles | 4–5 min | 205–209 |
Galactose | Rhombic plates | 15–20 min | 193 |
Lactose | Powder puff spheres | 30 min | 200 |
Maltose | Petal clusters | 30 min | 206 |
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